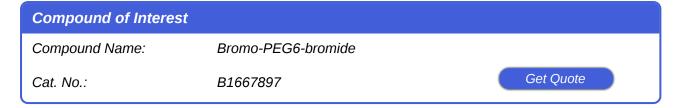


An In-depth Technical Guide to Bromo-PEG6bromide: Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure and synthesis of **Bromo-PEG6-bromide**, a bifunctional linker molecule increasingly utilized in pharmaceutical and bioconjugation applications. Its hexaethylene glycol core imparts hydrophilicity, while the terminal bromide groups serve as reactive handles for nucleophilic substitution reactions.

Chemical Structure and Properties

Bromo-PEG6-bromide, systematically named 1,17-dibromo-3,6,9,12,15-pentaoxaheptadecane, is a derivative of hexaethylene glycol where the terminal hydroxyl groups are replaced by bromine atoms. The bromide ions are excellent leaving groups, making this molecule a versatile building block for the introduction of a flexible, hydrophilic PEG-6 spacer.

Table 1: Physicochemical Properties of **Bromo-PEG6-bromide**



Property	Value
Molecular Formula	C12H24Br2O5
Molecular Weight	408.12 g/mol
CAS Number	67705-77-5
Appearance	Colorless to pale yellow oil
Boiling Point	Not readily available due to potential for decomposition
Solubility	Soluble in water and most organic solvents (e.g., DCM, THF, DMF)
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 3.80 (t, 4H), 3.68-3.64 (m, 16H), 3.45 (t, 4H)
¹³ C NMR (CDCl₃, 100 MHz)	δ (ppm): 71.3, 70.7, 70.6, 70.1, 30.3

Synthesis of Bromo-PEG6-bromide

The synthesis of **Bromo-PEG6-bromide** is typically achieved from its precursor, hexaethylene glycol, through a two-step process involving the conversion of the terminal hydroxyl groups into a more reactive leaving group, followed by substitution with bromide. A common and effective method is the tosylation of the hydroxyl groups followed by a Finkelstein-type reaction with a bromide salt. Another approach involves direct bromination using reagents like thionyl bromide.

Experimental Protocol: Two-Step Synthesis via Tosylation

This protocol details the synthesis of **Bromo-PEG6-bromide** from hexaethylene glycol.

Step 1: Synthesis of Hexaethylene Glycol Ditosylate

- Reagents and Materials:
 - Hexaethylene glycol (1 equivalent)



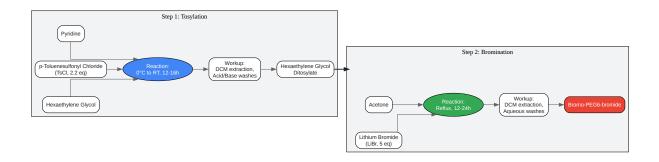
- p-Toluenesulfonyl chloride (TsCl, 2.2 equivalents)
- Pyridine (solvent and base)
- Dichloromethane (DCM, solvent)
- Magnetic stirrer and stirring bar
- Round-bottom flask
- Ice bath
- Separatory funnel
- Rotary evaporator
- Procedure:
 - 1. Dissolve hexaethylene glycol (1 eq.) in pyridine in a round-bottom flask under a nitrogen atmosphere and cool the solution in an ice bath.
 - 2. Slowly add p-toluenesulfonyl chloride (2.2 eq.) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
 - 3. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
 - 4. Monitor the reaction progress by thin-layer chromatography (TLC).
 - 5. Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with cold 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution, and finally with brine.
 - 6. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude hexaethylene glycol ditosylate.
 - 7. Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of Bromo-PEG6-bromide



- Reagents and Materials:
 - Hexaethylene glycol ditosylate (from Step 1, 1 equivalent)
 - Lithium bromide (LiBr, 5 equivalents)
 - Acetone (solvent)
 - Magnetic stirrer and stirring bar
 - o Round-bottom flask with reflux condenser
- Procedure:
 - 1. Dissolve the hexaethylene glycol ditosylate (1 eq.) in acetone in a round-bottom flask.
 - 2. Add lithium bromide (5 eq.) to the solution.
 - 3. Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
 - 4. After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.
 - 5. Partition the residue between dichloromethane and water.
 - 6. Separate the organic layer, wash with water and then brine.
 - 7. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain **Bromo-PEG6-bromide** as an oil.





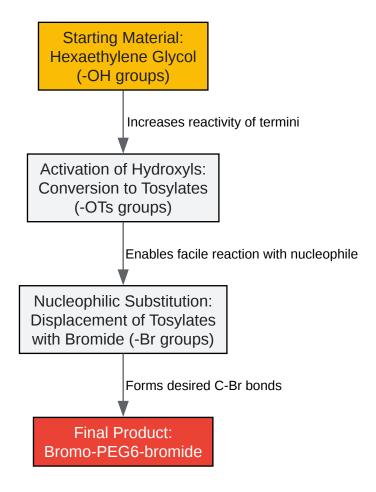
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Caption: Synthesis workflow for **Bromo-PEG6-bromide** via a two-step tosylation and bromination procedure.

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression from a readily available starting material to the final bifunctional product. The key is the conversion of the poorly reactive hydroxyl groups into tosylates, which are excellent leaving groups for the subsequent nucleophilic substitution with bromide ions.





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Caption: Logical progression of the synthesis of **Bromo-PEG6-bromide**.

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